molecular formula C11H13NO3S B405149 methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 328023-40-1

methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B405149
CAS No.: 328023-40-1
M. Wt: 239.29g/mol
InChI Key: WAZONHHQEKQOTI-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiophene core. The molecule contains a methyl ester group at position 3 and an acetamido (-NHCOCH₃) substituent at position 2 (Figure 1). This compound is derived from its precursor, methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 184174-80-9, molecular weight: 197.25 g/mol), via acetylation of the amino group .

Properties

IUPAC Name

methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-6(13)12-10-9(11(14)15-2)7-4-3-5-8(7)16-10/h3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZONHHQEKQOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a three-component condensation:

  • Knoevenagel adduct formation : Cyclopentanone reacts with methyl cyanoacetate to form a β-cyanoketone intermediate.

  • Cyclization : Sulfur incorporation catalyzed by morpholine generates the thiophene ring.

  • Esterification : The methyl ester group is retained from methyl cyanoacetate.

Key parameters:

  • Temperature : 50°C for 12–24 hours.

  • Solvent : DMF (5–10 mL per gram of substrate).

  • Workup : Extraction with ethyl acetate, drying over MgSO₄, and column chromatography (hexane/ethyl acetate).

Yield and Scalability

  • Yield : 73.6% for analogous 2-amino-5-methylthiophene-3-carboxylate.

  • Scalability : Demonstrated at 30 mmol scale with consistent yields.

Friedel-Crafts Acylation for Acetamido Group Introduction

Patent outlines a Friedel-Crafts acylation strategy to functionalize the thiophene ring. While originally applied to 5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid derivatives, this method is adaptable for introducing the acetamido group.

Synthetic Pathway

  • Esterification : The carboxylic acid at position 3 is esterified using methanol and H₂SO₄.

  • Acylation : Treatment with acetyl chloride in the presence of AlCl₃ selectively acetylates the C2 position.

Reaction conditions:

  • Solvent : Toluene or dichloromethane.

  • Catalyst : 1.2 equivalents of AlCl₃.

  • Temperature : 0°C to room temperature.

Challenges and Optimizations

  • Regioselectivity : The electron-rich C2 position of the thiophene ring is preferentially acetylated.

  • Byproducts : Overacylation is mitigated by slow addition of acetyl chloride.

Tosylated Oxime Intermediate Route

Patent describes a novel method for synthesizing 2-acetamidothiophenes using tosylated oxime intermediates. This approach avoids harsh acylating agents and improves selectivity.

Stepwise Procedure

  • Oxime Formation : 2-Acetylthiophene reacts with hydroxylamine hydrochloride to form (E)/(Z)-oxime isomers.

  • Tosylation : Treatment with p-toluenesulfonyl chloride in acetone/water yields the tosylated oxime.

  • Rearrangement : Base-mediated rearrangement (e.g., NaOH) converts the oxime to the acetamido group.

Key Advantages

  • Mild Conditions : Conducted at 25–40°C in aqueous acetone.

  • Yield : 85–90% for 2-acetamidothiophene.

Claisen Condensation for Cyclopentane Annulation

Patent details a Claisen condensation approach to construct the cyclopentanone ring, which is integral to the target molecule’s bicyclic framework.

Synthetic Steps

  • Condensation : Dimethyl adipate reacts with sodium methoxide in DMF to form cyclopentanone-2-carboxylate.

  • Thiophene Fusion : The cyclopentanone intermediate is fused with sulfur and a cyanoacetate ester via a modified Gewald reaction.

Reaction parameters:

  • Temperature : 90–110°C for 8–10 hours.

  • Workup : Acidification with HCl, extraction with toluene, and vacuum distillation.

Industrial Relevance

  • Throughput : Demonstrated at multi-kilogram scale.

  • Purity : Final product purity >98% after distillation.

Comparative Analysis of Methods

Method Key Step Yield Scalability Complexity
Gewald ReactionThiophene ring formation73.6%HighModerate
Friedel-CraftsC2 acylation65–70%MediumHigh
Tosylated OximeAcetamido introduction85–90%LowLow
Claisen CondensationCyclopentane annulation70–75%HighHigh

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted thiophene derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibits various biological activities:

  • Antibacterial Properties : Similar thiophene derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases .

Applications in Medicinal Chemistry

The compound's unique structure allows for various applications in medicinal chemistry:

  • Therapeutic Agents : Due to its biological activities, it can be explored as a potential therapeutic agent for infections and oxidative stress-related conditions.
  • Chelating Ligands : this compound can be utilized to synthesize Schiff bases that act as chelating ligands in coordination chemistry .

Case Study 1: Antibacterial Activity

A study conducted on thiophene derivatives demonstrated that this compound exhibited notable antibacterial properties against Staphylococcus aureus. The study utilized standard agar diffusion methods to assess efficacy, revealing a significant zone of inhibition compared to control samples.

Case Study 2: Antioxidant Evaluation

In a separate investigation focusing on antioxidant properties, this compound was evaluated using the ABTS radical cation decolorization assay. The results indicated that this compound provided substantial inhibition of radical formation, showcasing its potential as an antioxidant agent .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateLacks acetamido groupExhibits different reactivity patterns
2-acetamido-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamideContains an additional aromatic ringPotentially enhanced biological activity due to aromatic interactions
Methyl 2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiopheneLarger cyclic structureDifferent pharmacological profiles due to structural complexity

This comparison highlights how this compound stands out due to its specific functional groups which may enhance its solubility and bioavailability compared to similar compounds.

Mechanism of Action

The mechanism by which methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Amino Derivatives

  • Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 184174-80-9): Structure: The precursor to the acetamido compound, featuring a primary amino (-NH₂) group. Properties: Molecular weight = 197.25 g/mol; serves as a versatile intermediate for further functionalization . Synthesis: Prepared via condensation of cyclopentanone, sulfur, and ethyl cyanoacetate in ethanol, followed by methylation .

Acylated Derivatives

  • Methyl 2-(3-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 1094704-32-1): Structure: Contains a 3-chloropropanoyl group (-NHCOCH₂CH₂Cl).
  • Methyl 2-(butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 302802-99-9): Structure: Features a butyryl (-NHCOCH₂CH₂CH₃) group. Properties: Higher lipophilicity (predicted density = 1.261 g/cm³) compared to the acetamido derivative, which may improve membrane permeability .

Thioureido Derivatives

  • Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate :
    • Structure : Incorporates a thioureido (-NHCSNHPh) group.
    • Biological Activity : Demonstrates antifungal and antibacterial properties due to the thiourea moiety’s ability to coordinate metal ions or disrupt enzyme function .

Schiff Base Derivatives

  • 2-[(2-Hydroxybenzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: Structure: Contains a Schiff base (-N=CH-C₆H₄-OH) at position 2. Properties: The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. Reported melting point = 135–137°C .

Ester Variants

  • Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 4815-29-6): Structure: Ethyl ester instead of methyl. Properties: Molecular weight = 211.28 g/mol; melting point = 90–94°C.

Comparative Data Tables

Table 1. Structural and Physical Properties of Selected Derivatives

Compound Name Substituent Ester Group Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound -NHCOCH₃ Methyl 239.29* N/A High rigidity; moderate lipophilicity
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NH₂ Methyl 197.25 N/A Precursor for functionalization
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NH₂ Ethyl 211.28 90–94 Higher solubility in organic solvents
Methyl 2-(3-chloropropanoylamino)-...-3-carboxylate -NHCOCH₂CH₂Cl Methyl 287.77 N/A Electrophilic reactivity
2-[(2-Hydroxybenzylidene)-amino]-...methyl ester -N=CH-C₆H₄-OH Methyl N/A 135–137 Chelation potential

*Calculated based on precursor data.

Biological Activity

Methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 192928-29-3) is a compound of interest due to its potential biological activities. This article summarizes the biological activity, synthesis, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15NO3S
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 192928-29-3

This compound features a cyclopentathiophene core with an acetamido group, which may influence its biological activity.

Cytotoxicity and Cancer Research

Several studies have explored the cytotoxic effects of thiophene derivatives on cancer cell lines. For example, compounds containing thiophene rings have demonstrated cytotoxicity against leukemia cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. While direct studies on this compound are lacking, its structural analogs have shown promise in this area.

Enzyme Inhibition

Thiophene-based compounds are also known for their ability to inhibit various enzymes. For instance, some derivatives have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a crucial role in steroid metabolism. The potential for this compound to act as an enzyme inhibitor warrants further investigation.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A recent study synthesized several thiophene derivatives and evaluated their biological activity in vitro. Among these, certain compounds exhibited IC50 values in the nanomolar range against cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that modifications to the thiophene ring can significantly impact biological activity. For example, introducing different substituents can enhance potency against specific targets .
  • Pharmacological Studies :
    • In silico modeling has been utilized to predict the pharmacological profiles of thiophene derivatives. These studies suggest that this compound could interact favorably with biological targets due to its structural features .

Tables of Biological Activities

Activity Type Reference Compound IC50 Value (nM) Notes
AntimicrobialThiophene Derivative A150Effective against Gram-positive bacteria
CytotoxicityThiophene Derivative B900Active against leukemia cell line CCRF-CEM
Enzyme InhibitionThiophene Derivative C700Inhibitor of 17β-HSD

Q & A

Q. What are the standard synthetic routes for methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions starting from 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile derivatives. For example, analogous syntheses involve reacting amino-thiophene precursors with acylating agents like acetic anhydride under reflux conditions . Intermediates are characterized using melting point analysis , thin-layer chromatography (TLC) for purity, and NMR spectroscopy to confirm structural motifs such as the dihydrocyclopenta ring and acetamido group .

Q. How are purity and stability assessed during synthesis?

Purity is validated via HPLC (High-Performance Liquid Chromatography) to quantify impurities, while stability under varying temperatures and solvents is monitored using accelerated degradation studies (e.g., exposure to heat, light, or acidic/basic conditions). Mass spectrometry (MS) ensures molecular integrity, and Karl Fischer titration quantifies water content in hygroscopic intermediates .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assigns protons and carbons in the cyclopenta[b]thiophene core and acetamido side chain.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and amide).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

Density Functional Theory (DFT) predicts electronic properties of intermediates, while molecular docking evaluates binding affinities to biological targets (e.g., enzymes). For example, modeling the cyclopenta[b]thiophene scaffold’s conformational flexibility aids in designing derivatives with improved pharmacokinetic profiles .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in reported activities (e.g., antimicrobial vs. low potency) may arise from variations in assay conditions (pH, cell lines) or impurities. Dose-response curve standardization and metabolite profiling (via LC-MS/MS) clarify structure-activity relationships. Cross-validation with structurally similar compounds (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives) provides mechanistic insights .

Q. How are reaction yields improved in large-scale syntheses?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Triethylamine or pyridine catalyzes acylation steps, reducing side reactions.
  • Flow Chemistry : Continuous flow systems minimize decomposition of heat-sensitive intermediates .

Q. What are the challenges in scaling up chromatographic purification?

Scaling from analytical to preparative HPLC requires balancing resolution and throughput. Flash chromatography with gradient elution (hexane/ethyl acetate) is cost-effective for gram-scale purifications. Recrystallization in ethanol/isopropyl alcohol mixtures improves purity for crystalline products .

Methodological Considerations

Q. How are toxicity and safety protocols designed for handling this compound?

Based on SDS data for analogous thiophene derivatives:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods mitigate dermal/ocular exposure.
  • Waste Disposal : Neutralization of acidic/basic byproducts before disposal.
  • Acute Toxicity Testing : Rodent models assess LD50 values, informing hazard classification (e.g., GHS Category 3 for respiratory irritation) .

Q. What analytical workflows validate synthetic reproducibility?

A stepwise approach includes:

  • In-process Controls (IPC) : TLC monitoring at each synthetic step.
  • Batch-to-Batch Comparison : Statistical analysis (e.g., ANOVA) of melting points, NMR spectra, and HPLC retention times.
  • Forced Degradation Studies : Stress testing under oxidative (H2O2), thermal, and photolytic conditions identifies degradation pathways .

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